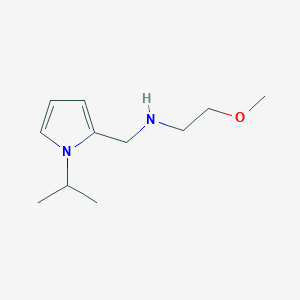
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine” is a chemical compound with the molecular formula C8H14N2 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C8H14N2 . The molecule contains a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The isopropyl group and the methoxyethanamine group are attached to the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the sources I found. Typically, these properties would include things like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Melatonin in Plant Science
Melatonin, chemically related to the query compound through its indole structure, showcases a wide range of pleiotropic actions across different organisms, including plants. In plant science, melatonin has been identified in various species, contributing significantly to growth, development, and stress resistance. Its application has improved the growth and development of commercially important crops. Moreover, melatonin's role in extending the storage life and quality of fruits and vegetables, enhancing vascular reconnection during grafting, and modifying root architecture to improve nutrient uptake presents new avenues for agricultural advancements. This suggests a potential research application of related compounds in enhancing crop yields and food security (Nawaz et al., 2016).
Anti-inflammatory Properties
Research has indicated the anti-inflammatory activity of melatonin, which could be extrapolated to similar compounds, offering a beneficial impact against chronic inflammation underlying many diseases. Melatonin's anti-inflammatory actions in vitro and in animal models suggest a broad potential for related molecules in treating chronic conditions, highlighting the need for further investigation into similar compounds' therapeutic applications (Nabavi et al., 2019).
Horticultural Applications
The presence and biosynthesis of melatonin in plants have led to its recognition as a multifunctional molecule that can mitigate adverse environmental effects on horticultural crops. Studies have shown that both endogenous and exogenous melatonin can enhance resistance against environmental stresses such as cold, drought, and heavy metals. This opens research pathways for compounds with similar properties to be used in improving crop resilience, growth, and productivity under stress conditions, ensuring eco-friendly production and food safety (Bose & Howlader, 2020).
Pharmaceutical Solvent Applications
While not directly related to the queried compound, the review of N-Methyl-2-pyrrolidone (NMP) underscores the significance of solvent properties in pharmaceutical sciences. Understanding the physicochemical characteristics, solubilization efficacy, and toxicity of solvents can inform the development and application of similar compounds in drug formulation and delivery systems. This highlights the potential for exploring the solvent properties of related compounds for pharmaceutical applications (Jouyban et al., 2010).
Wirkmechanismus
The mechanism of action of “N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine” is not specified in the sources I found. The mechanism of action for a compound generally refers to how it interacts with biological systems, which is often determined through biological and pharmacological studies .
Eigenschaften
IUPAC Name |
2-methoxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(2)13-7-4-5-11(13)9-12-6-8-14-3/h4-5,7,10,12H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYIVLHPWGUWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1CNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)
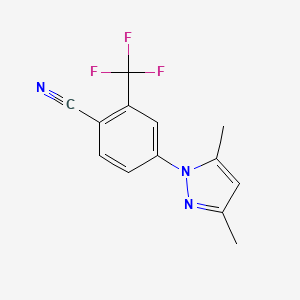
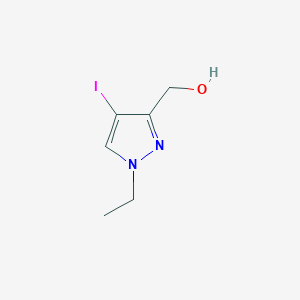
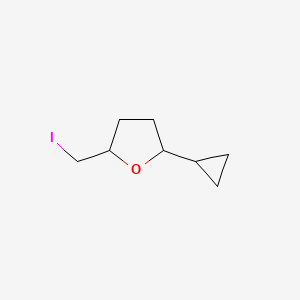


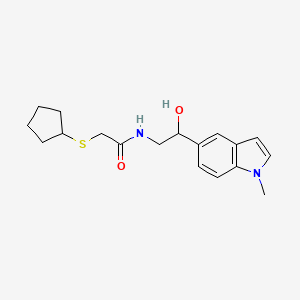
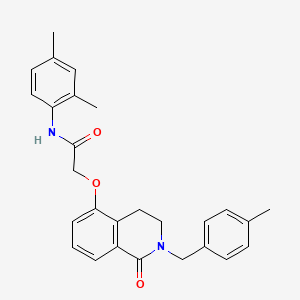
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
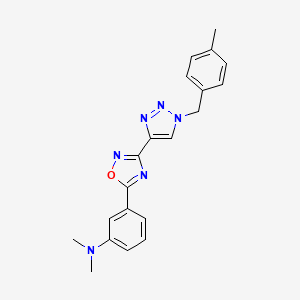
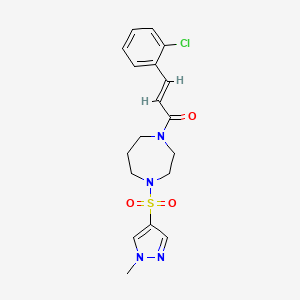
![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)
![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)
